Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
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Overview
Description
Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a chemical compound with the molecular formula C12H10N2O4S2 and a molecular weight of 310.35 g/mol . This compound is characterized by the presence of a dithietane ring, which is a four-membered ring containing two sulfur atoms. The compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) typically involves the reaction of cyanoacetic acid derivatives with sulfur-containing reagents. One common method involves the condensation of diethyl cyanoacetate with elemental sulfur in the presence of a base, such as sodium ethoxide, to form the dithietane ring . The reaction is usually carried out under reflux conditions to ensure complete formation of the product.
Industrial Production Methods
While specific industrial production methods for Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) can undergo various types of chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted cyanoacetates.
Scientific Research Applications
Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the dithietane ring and cyano groups play a crucial role in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(malonate)
- Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(acetate)
Uniqueness
Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is unique due to the presence of both the dithietane ring and cyano groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORFIRBIOJAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384339 |
Source
|
Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22624-54-0 |
Source
|
Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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